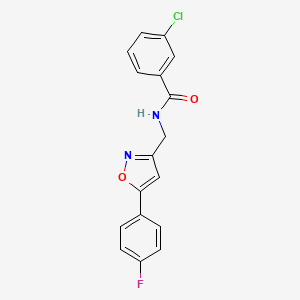

3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydroximinoyl chlorides with alkynes to form the isoxazole ring . The reaction is usually carried out under mild basic conditions, such as using sodium bicarbonate at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness . These methods often employ green chemistry principles to reduce waste and improve the overall sustainability of the process.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Aplicaciones Científicas De Investigación

The compound 3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide is a significant chemical entity that has garnered attention in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on biological activities, structure-activity relationships, and potential therapeutic uses.

Chemical Properties and Structure

Chemical Formula : C15H14ClF1N2O

Molecular Weight : 301.73 g/mol

The compound features a chlorobenzamide core linked to an isoxazole moiety, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit promising anticancer properties. A study explored the structure-activity relationship (SAR) of various isoxazole derivatives, revealing that modifications to the phenyl and isoxazole rings significantly affect cytotoxicity against cancer cell lines. The specific compound under discussion has shown potential in inhibiting tumor growth in preclinical models, suggesting a pathway for development as an anticancer agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Isoxazole derivatives are known to modulate inflammatory pathways, and preliminary studies suggest that This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease, including arthritis and colitis .

Neuroprotective Effects

Recent investigations into neuroprotective agents have identified isoxazole derivatives as candidates for treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier (BBB) due to its lipophilic nature allows it to exert protective effects against neuronal damage induced by oxidative stress and excitotoxicity . This aspect positions it as a potential therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Studies have shown that related isoxazole compounds exhibit activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Anticancer Activity Assessment

In a controlled study, researchers synthesized several derivatives of the compound and evaluated their cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that certain modifications increased potency significantly compared to the parent compound. The most active derivative exhibited an IC50 value of 12 µM against MCF-7 cells, highlighting the importance of structural optimization in drug design .

Case Study 2: Neuroprotective Mechanism Investigation

A study conducted on animal models of neurodegeneration demonstrated that administration of This compound resulted in reduced neuronal loss and improved cognitive functions. Mechanistic studies suggested that the compound modulated pathways associated with oxidative stress, including upregulation of antioxidant enzymes .

Mecanismo De Acción

The mechanism of action of 3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Isoxazole Derivatives: Compounds like 3,5-disubstituted isoxazoles share a similar core structure but differ in their substituents and biological activities.

Benzamide Derivatives: Other benzamide derivatives may have different substituents on the benzene ring, leading to variations in their biological properties.

Uniqueness

3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide is unique due to the specific combination of the isoxazole and benzamide moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Actividad Biológica

3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide (CAS Number: 952963-57-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data from various studies.

- Molecular Formula : C17H12ClFN2O2

- Molecular Weight : 330.7 g/mol

- Structure : The compound consists of a benzamide core substituted with a chlorinated aromatic ring and an isoxazole moiety.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent. Below are the key areas of biological activity:

1. Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance:

- A study reported that benzamide derivatives showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 50 µg/mL .

- The antibacterial effectiveness of related compounds was comparable to standard antibiotics like norfloxacin and ceftriaxone, indicating potential for therapeutic use in bacterial infections.

2. Anticancer Activity

The anticancer properties of benzamide derivatives have been extensively studied:

- Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives showed IC50 values as low as 225 µM against breast cancer cells, suggesting significant antitumor potential .

- The mechanism of action often involves apoptosis induction and cell cycle arrest, particularly in the S phase, which has been observed in treated MCF-7 cells .

3. Anti-inflammatory Activity

Some studies have also explored the anti-inflammatory effects of benzamide derivatives:

- Compounds have been shown to reduce pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

Case Studies and Research Findings

A summary of relevant studies is provided below:

Propiedades

IUPAC Name |

3-chloro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O2/c18-13-3-1-2-12(8-13)17(22)20-10-15-9-16(23-21-15)11-4-6-14(19)7-5-11/h1-9H,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTSCDWDWKTVSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.